molecular formula C9H13BrN2O B1525120 2-[(5-Bromo-3-methyl-2-pyridinyl)(methyl)amino]-1-ethanol CAS No. 1220034-65-0

2-[(5-Bromo-3-methyl-2-pyridinyl)(methyl)amino]-1-ethanol

Cat. No. B1525120
CAS RN: 1220034-65-0
M. Wt: 245.12 g/mol
InChI Key: WFGFQTCIZIHBFG-UHFFFAOYSA-N
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Description

The compound “2-[(5-Bromo-3-methyl-2-pyridinyl)(methyl)amino]-1-ethanol” is a chemical substance with the CAS Number: 1220027-70-2 . Its molecular weight is 245.12 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13BrN2O/c1-7-5-9(11-6-8(7)10)12(2)3-4-13/h5-6,13H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Receptor Differentiation

The structural modification of 2-[(5-Bromo-3-methyl-2-pyridinyl)(methyl)amino]-1-ethanol and similar compounds can influence sympathomimetic activity. This is significant in differentiating β-receptor populations into β-1 (found in the heart, adipose tissue, and small intestine) and β-2 types (found in the uterus, diaphragm, bronchioles, and vascular bed) (Lands, Ludueña, & Buzzo, 1967).

Formation of Cu(II) Complexes

Research on similar compounds, such as 2-((2-aminoethyl)(pyridin-2-ylmethyl)amino)ethanol, demonstrates their role in forming Cu(II) complexes. The structure and interactions in these complexes have implications for various fields, including materials science and catalysis (Keypour et al., 2015).

Antimicrobial Activity and DNA Interactions

Compounds such as [Ag(2-amino-3-methylpyridine)(2)]NO(3) show considerable activity against certain bacteria and yeast strains, including S. lutea, M. lutea, S. aureus, and Candida albicans. These compounds also bind to DNA, reducing its electrophoretic mobility, suggesting potential applications in microbiology and genetics (Abu-Youssef et al., 2010).

Safety and Hazards

The compound is labeled as an irritant . Detailed safety data and handling procedures should be available in the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-[(5-bromo-3-methylpyridin-2-yl)-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-7-5-8(10)6-11-9(7)12(2)3-4-13/h5-6,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGFQTCIZIHBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N(C)CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Bromo-3-methyl-2-pyridinyl)(methyl)amino]-1-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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